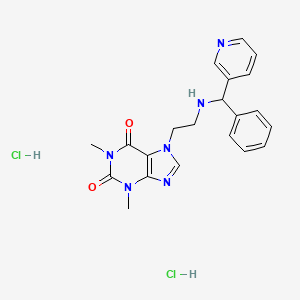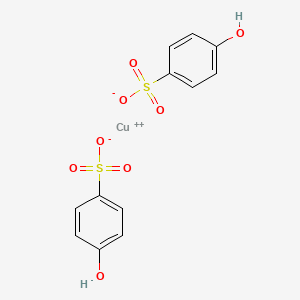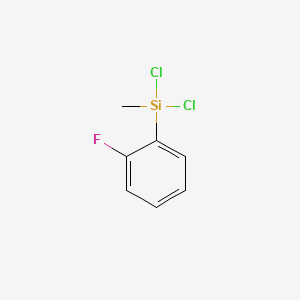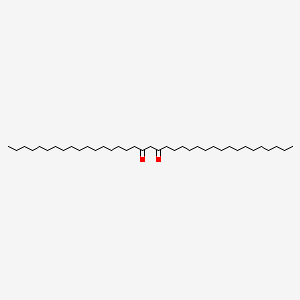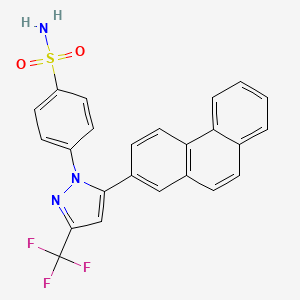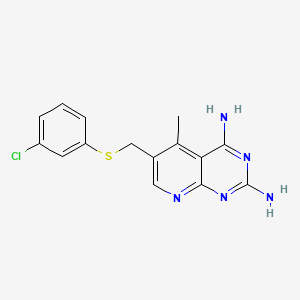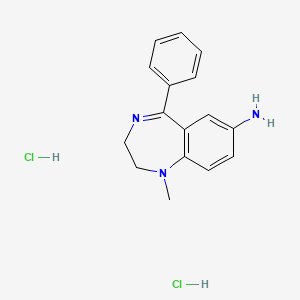
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride is a compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride typically involves the condensation of 5-chloro-2-methylaminobenzophenone with chloroacetyl chloride in a carbon tetrachloride medium. This reaction yields 2-benzoyl-2’,4-dichloro-o-n-methylacetanilide, which is then reacted with hexamethylenetetramine in an isopropanol medium at 78-82°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the calming and sedative effects commonly associated with benzodiazepines .
類似化合物との比較
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Nimetazepam: 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride is unique due to its specific substitution pattern and the presence of the amine group at the 7-position. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines.
特性
CAS番号 |
5940-30-7 |
|---|---|
分子式 |
C16H19Cl2N3 |
分子量 |
324.2 g/mol |
IUPAC名 |
1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-7-amine;dihydrochloride |
InChI |
InChI=1S/C16H17N3.2ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;;/h2-8,11H,9-10,17H2,1H3;2*1H |
InChIキー |
UEMYPZPYBIBIBL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


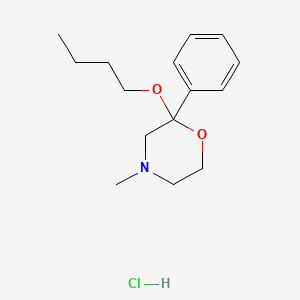
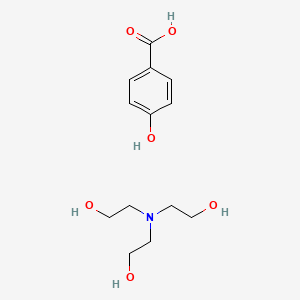
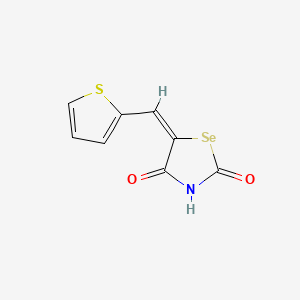
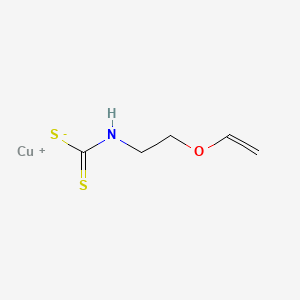


![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)

